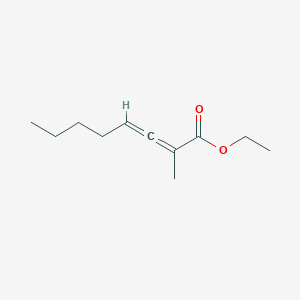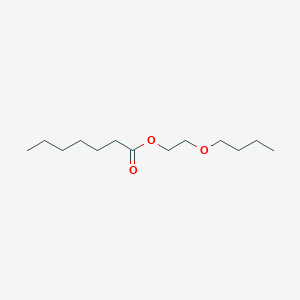
2-Butoxyethyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl heptanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of heptanoic acid with 2-butoxyethanol. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butoxyethyl heptanoate is synthesized through an esterification reaction between heptanoic acid and 2-butoxyethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to speed up the reaction. The general reaction is as follows:
Heptanoic acid+2-Butoxyethanol→2-Butoxyethyl heptanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced during the reaction is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxyethyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into heptanoic acid and 2-butoxyethanol.
Oxidation: It can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Heptanoic acid and 2-butoxyethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Butoxyethyl heptanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-butoxyethyl heptanoate involves its interaction with biological membranes and enzymes. It can act as a solvent, facilitating the transport of other molecules across cell membranes. Additionally, it can be metabolized by enzymes in the liver, leading to the formation of metabolites that may exert biological effects .
Comparación Con Compuestos Similares
2-Butoxyethyl heptanoate can be compared with other esters such as ethyl heptanoate and butyl acetate. While all these compounds share similar ester functional groups, their unique alkyl chains give them distinct properties and applications. For example:
Ethyl heptanoate: Known for its fruity odor and used in flavorings.
Butyl acetate: Commonly used as a solvent in paints and coatings.
These comparisons highlight the unique properties of this compound, making it suitable for specific industrial and research applications.
Propiedades
Número CAS |
5454-20-6 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-butoxyethyl heptanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-8-9-13(14)16-12-11-15-10-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
KZVONZSDPNHDRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




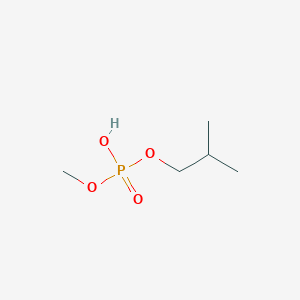

![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)

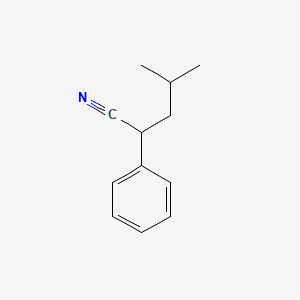
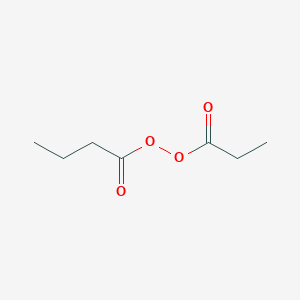
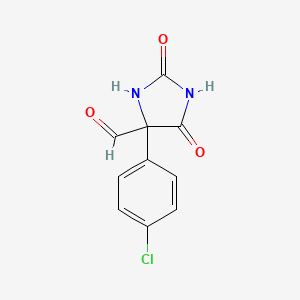
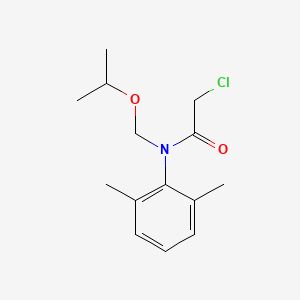
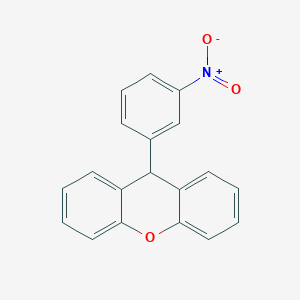
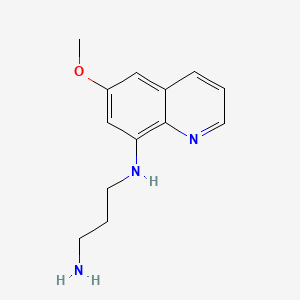
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
